Thiazolo[4,5-B]pyridin-2(3H)-one
Overview
Description
Thiazolo[4,5-B]pyridin-2(3H)-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[4,5-B]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another approach uses the Friedländer reaction, where a thiazole derivative reacts with a ketone in the presence of a catalyst such as aluminium chloride .
Industrial Production Methods: Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the efficient and scalable production of this compound. These methods often utilize automated microwave synthesis systems to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-B]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base such as triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid yields an oxidized this compound derivative .
Scientific Research Applications
Thiazolo[4,5-B]pyridin-2(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thiazolo[4,5-B]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of bacterial DNA gyrase, leading to antibacterial effects . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Thiazolo[4,5-B]pyridin-2(3H)-one can be compared with other similar compounds, such as:
Thiazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrano[2,3-d]thiazole: Known for its applications in drug development against obesity and hyperlipidemia.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its diverse biological activities and potential as a drug scaffold .
Biological Activity
Thiazolo[4,5-B]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
1. Synthesis of this compound Derivatives
The synthesis of this compound typically involves cyclization reactions of suitable precursors. For instance, a series of derivatives were synthesized via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. The resulting compounds were characterized using spectral data and single-crystal X-ray diffraction analysis .
2. Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antibacterial Activity : Compounds derived from this compound have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Activity : The same derivatives also exhibited antifungal properties against Candida species and other fungi, showing promising growth inhibition zones compared to controls .
- Anticancer Activity : Several derivatives were screened for cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Moderate inhibitory activity was observed in these assays .
- Anti-inflammatory and Analgesic Effects : Some thiazolo derivatives have been tested for their anti-inflammatory properties and have shown effectiveness in in vivo models .
3. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazolo ring significantly affect the biological activity of the compounds. Key findings include:
- Substituent Effects : The presence of different substituents on the thiazolo ring can enhance or diminish activity. For instance, compounds with phenyl or pyridine substituents generally exhibited improved antibacterial and anticancer activities .
- Binding Interactions : Molecular docking studies revealed that active compounds form critical interactions with target proteins such as DNA gyrase, which is essential for their antibacterial action. Notably, strong hydrogen bonds and pi-stacking interactions contribute to their efficacy .
Case Study 1: Antibacterial Evaluation
A study evaluated several thiazolo derivatives for their antibacterial properties against clinical strains. The most active compound showed a binding affinity comparable to ciprofloxacin, indicating potential as a new antimicrobial agent .
Case Study 2: Anticancer Screening
In another study, thiazolo derivatives were subjected to the National Cancer Institute's protocols for anticancer screening. Compounds like 5-phenyl-7-(pyridin-3-yl)-thiazolo[4,5-b]pyridin-2-one showed promising cytotoxic effects on HepG2 cells with IC50 values indicating moderate activity .
5. Conclusion
This compound represents a promising scaffold in medicinal chemistry due to its diverse biological activities. Ongoing research focusing on optimizing its structure through SAR studies could lead to the development of novel therapeutic agents targeting bacterial infections and cancer.
Data Summary Table
Biological Activity | Tested Compounds | Key Findings |
---|---|---|
Antibacterial | Compound 3g | MIC = 0.21 μM against Pseudomonas aeruginosa |
Antifungal | Compounds 3f & 3d | Significant growth inhibition against Candida |
Anticancer | Compounds 3 & 12 | Moderate cytotoxicity against HepG2 cells |
Anti-inflammatory | Various derivatives | Effective in in vivo models |
Properties
IUPAC Name |
3H-[1,3]thiazolo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBCOTKTUBAHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)S2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669249 | |
Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152170-29-1 | |
Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of developing Thiazolo[4,5-B]pyridin-2(3H)-one derivatives as cAMP PDE III inhibitors?
A: The research focuses on developing novel compounds with improved potency as cAMP PDE III inhibitors. Inhibiting cAMP PDE III can be beneficial for treating various conditions like heart failure, as it leads to increased intracellular cAMP levels, enhancing cardiac muscle contractility. []
Q2: How were the this compound derivatives synthesized in the study?
A: The synthesis involved a multi-step process starting from 6-bromo[3,4'-bipyridin]-6-amines. These compounds were then subjected to a four-step sequence to finally yield the desired Thiazolo[4,5-B]pyridin-2(3H)-ones. This specific synthetic route demonstrates the complexity involved in generating these potentially therapeutic compounds. []
Q3: What were the key findings regarding the structure-activity relationship (SAR) of Thiazolo[4,5-B]pyridin-2(3H)-ones and their analogues?
A: While the provided abstracts don't delve into specific SAR details, they highlight that structural modifications transforming Milrinone (a known PDE III inhibitor) into this compound derivatives and similar compounds resulted in significantly enhanced in vitro activity, reaching the nanomolar range. This finding underscores the potential of these modifications for developing more potent PDE III inhibitors. []
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